Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester
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Overview
Description
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester is a complex organic compound belonging to the class of benzo[b]thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester typically involves multi-step reactions. One common method includes the reaction of benzo[b]thiophene-3-carboxylic acid ethyl ester with ethyl isothiocyanate, followed by cyclization to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, especially in targeting colorectal cancer cells.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it inhibits enzymes like PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxylic acid: A simpler analog with similar core structure but lacking the additional substituents.
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: Compounds with similar core but different substituents, often investigated for their biological activities.
Uniqueness
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its ability to inhibit key enzymes involved in cancer metabolism makes it a promising candidate for further research and development.
Properties
CAS No. |
132605-10-8 |
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Molecular Formula |
C15H22N2O2S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl 2-(ethylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2S2/c1-4-16-15(20)17-13-12(14(18)19-5-2)10-8-9(3)6-7-11(10)21-13/h9H,4-8H2,1-3H3,(H2,16,17,20) |
InChI Key |
XOWCIIJEIWFNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=C(C2=C(S1)CCC(C2)C)C(=O)OCC |
Origin of Product |
United States |
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